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Gallium phosphide - 12063-98-8

Gallium phosphide

Catalog Number: EVT-301400
CAS Number: 12063-98-8
Molecular Formula: GaP
Molecular Weight: 100.7 g/mol
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Product Introduction

Description

GaP plays a significant role in materials science research due to its interesting structural, optical, and mechanical properties, which can be modified by various treatments, including swift heavy ion irradiation and thermal annealing. [, , , , ] These modifications influence the material's morphology, conductivity, and thermal properties, opening up new possibilities for tailoring its characteristics for specific applications. [, , , , ]

Source and Classification

Gallium phosphide is primarily sourced from its constituent elements, gallium and phosphorus. It has garnered attention due to its properties that are suitable for applications in light-emitting diodes, laser diodes, and solar cells. Its indirect bandgap of approximately 2.26 electron volts allows it to effectively emit light in the visible spectrum, particularly in green wavelengths, which is advantageous for optoelectronic devices .

Synthesis Analysis

The synthesis of gallium phosphide can be achieved through several methods:

  1. Chemical Vapor Transport: This method involves the reaction of gallium vapor with phosphorus gas. The process typically requires high temperatures (around 1000 °C) and controlled environments to promote the growth of high-quality crystals. For instance, a quartz tube reactor can be used where gallium and phosphorus sources are placed at different temperatures to facilitate vapor transport .
  2. Molecular Beam Epitaxy: This technique allows for the deposition of gallium phosphide layers on substrates by directing beams of gallium and phosphorus onto a heated substrate under ultra-high vacuum conditions. This method is known for producing high-purity materials with precise control over thickness and composition .
  3. Sputtering: Radio frequency sputtering is another viable method, particularly for large-scale applications. It operates at lower temperatures than other methods, minimizing the risk of volatilization of phosphorus during synthesis .
  4. Solvothermal Methods: Recent advancements have introduced solvothermal techniques that utilize solvents to facilitate the growth of gallium phosphide nanoparticles or thin films at moderate temperatures .
Molecular Structure Analysis

Gallium phosphide crystallizes in a zinc blende structure, which is characterized by a face-centered cubic lattice where each gallium atom is tetrahedrally coordinated by four phosphorus atoms and vice versa. The lattice constant for gallium phosphide is approximately 5.451 Å . The material's structure contributes to its optical properties, making it effective in photonic applications.

Chemical Reactions Analysis

Gallium phosphide participates in several chemical reactions, particularly during its synthesis:

  • Vapor Phase Reaction: The primary reaction can be represented as:
    Ga+PGaP\text{Ga}+\text{P}\rightarrow \text{GaP}

This reaction may occur under various conditions depending on the synthesis method employed.

  • Thermal Decomposition: At elevated temperatures, gallium phosphide can decompose into its constituent elements if not stabilized properly, which can affect the yield and purity of synthesized materials.
Mechanism of Action

The mechanism by which gallium phosphide operates in electronic devices primarily revolves around its semiconductor properties:

  • Bandgap Engineering: The indirect bandgap allows for efficient electron-hole pair generation when exposed to light or electrical current.
  • Photonic Applications: In light-emitting diodes and laser diodes, gallium phosphide facilitates the conversion of electrical energy into light through radiative recombination processes.
Physical and Chemical Properties Analysis

Gallium phosphide exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 1,457 °C, indicating good thermal stability suitable for high-temperature applications .
  • Thermal Conductivity: Around 110 W/(m·K), comparable to many semiconductors but lower than metals like copper .
  • Refractive Index: A high refractive index (approximately 2.9) makes it useful in optical applications.
  • Chemical Stability: Gallium phosphide shows good resistance to oxidation but can degrade under certain conditions such as exposure to moisture or high power densities.
Applications

Gallium phosphide has a wide range of applications across various fields:

  1. Optoelectronics: Used in light-emitting diodes and laser diodes due to its efficient light emission capabilities.
  2. Solar Cells: Its bandgap makes it an excellent candidate for high-efficiency solar cells in multijunction systems.
  3. Nanophotonics: Gallium phosphide nanostructures are utilized in advanced photonic devices such as modulators and frequency converters due to their unique optical properties .
  4. Quantum Dots: Recently synthesized quantum dots made from gallium phosphide exhibit potential in color conversion applications for displays and lighting technologies .
Fundamental Properties of Gallium Phosphide

Crystal Structure and Phase Stability

Gallium phosphide crystallizes in the zinc blende structure (space group F-43m) under ambient conditions, characterized by a tetrahedral coordination of gallium and phosphorus atoms. This cubic phase exhibits a lattice constant of 5.4505 Å at room temperature, with Ga-P bond lengths measuring 2.30 Å [1] [5]. The zinc blende structure remains stable up to approximately 22-24 GPa, beyond which pressure-induced phase transitions occur.

High-pressure studies reveal a complex phase behavior:

  • At ~14.7 GPa, a transition to the Sc16 structure occurs
  • Between 20.3-24 GPa, transformation to the Cmcm phase (orthorhombic)
  • Above 38.8 GPa, an Immm structure emerges
  • At extreme pressures (>250 GPa), conversion to the cesium chloride structure (CsCl)

Table 1: High-Pressure Phases of Gallium Phosphide

PhaseSpace GroupTransition Pressure (GPa)Structural Characteristics
Zinc blendeF-43mAmbientTetrahedral coordination
Sc16Fddd14.7Complex tetragonal
CmcmCmcm20.3-24.0Distorted rock salt
ImmmImmm38.8Body-centered tetragonal
CsClPm-3m>250Cubic coordination

Temperature significantly influences these transitions, reducing the critical pressures required for phase changes. Molecular dynamics simulations indicate that at temperatures above the Debye temperature (446 K), the material exhibits enhanced anharmonic effects, accelerating structural reorganizations [4] [10]. The {110} plane represents the primary cleavage plane, reflecting the anisotropic bonding in the zinc blende lattice [10].

Electronic Band Structure and Indirect Bandgap Characteristics

Gallium phosphide is an indirect bandgap semiconductor with a fundamental gap of 2.26 eV at 300 K. The conduction band minimum resides near the X-point in the Brillouin zone, while the valence band maximum occurs at the Γ-point. This indirect nature results in inefficient radiative recombination compared to direct-gap semiconductors. Additional energy extrema exist at:

  • Γ-valley: 2.78 eV (direct gap)
  • L-valley: 2.59 eV

Table 2: Electronic Band Structure Parameters

ParameterValueTemperature Dependence
Fundamental indirect gap (Eg)2.26 eV2.34 - 6×10-4[T2/(T+460)] eV
Direct gap (Γ-point)2.78 eV2.866 - 0.108[coth(164/T)-1] eV
Spin-orbit splitting0.08 eVNegligible temperature dependence
Intrinsic carrier concentration2 cm-3~3.4×1015T3/2 cm-3 (Nc)

Bandgap engineering via doping induces significant modifications:

  • n-type doping (S, Te): ΔEg = 10.7×10-9Nd1/3 + 3.45×10-7Nd1/4 eV
  • p-type doping (Zn, Mg): ΔEg = 12.7×10-9Na1/3 + 5.85×10-7Na1/4 eV

Hydrostatic pressure increases the bandgap linearly at a rate of 0.019 eV/kbar due to enhanced orbital overlap and reduced lattice spacing [8] [4]. Density functional theory calculations confirm that vacancy defects (Ga or P vacancies) and alkali metal doping can transform gallium phosphide into a half-metallic state with significant magnetism, enabling spintronic applications [1].

Thermal, Electrical, and Optical Properties

Thermal Properties

Gallium phosphide exhibits a thermal conductivity of 1.1 W/cm·K at 300 K, facilitating heat dissipation in high-power devices. The linear thermal expansion coefficient is 4.65×10-6 K-1, while the thermo-optic coefficient measures 3.4×10-5 K-1, indicating significant refractive index changes with temperature [5] [7]. The melting point is remarkably high at 1,457 °C, ensuring thermal stability in demanding environments [2].

Electrical Properties

Undoped gallium phosphide demonstrates high resistivity (>1014 Ω·cm), achievable through copper compensation doping. Key transport parameters include:

  • Electron mobility: ≤250 cm2/V·s
  • Hole mobility: ≤150 cm2/V·s
  • Electron diffusion coefficient: ≤6.5 cm2/s
  • Hole diffusion coefficient: ≤4 cm2/s

Photoconductive behavior reveals gains exceeding 104 under intrinsic illumination at fields of 103 V/cm. Infrared radiation stimulates hole conduction in p-type material at 300 K, while low temperatures (27 K) promote electron-dominated transport. Space-charge-limited current measurements confirm deep electron traps approximately 0.6 eV below the conduction band [3] [6].

Optical Properties

The optical characteristics feature a high refractive index ranging from 3.02 at 589 nm to 5.05 at 354 nm, enabling strong light confinement in photonic devices. Notable dispersion values include:

  • 3.209 at 775 nm
  • 3.590 at 500 nm
  • 5.05 at 354 nm

Table 3: Key Optical and Electrical Parameters

PropertyValueConditions
Refractive index (589 nm)3.02293 K
Radiative recombination10-13 cm3/s300 K
Electron mobility250 cm2/V·sMaximum value
Hole mobility150 cm2/V·sMaximum value
Nonlinear refractive index1.13×10-17 m2/W300 K
Second-order susceptibilityd14 = 60 pm/Vλ = 1064 nm

The material exhibits strong second-order nonlinearity (d14 = 60 pm/V) and third-order Kerr nonlinearity 200× larger than silicon nitride, enabling efficient frequency conversion. Optical absorption occurs primarily in the ultraviolet to visible spectrum, with transparency extending into the infrared region beyond 700 nm [7] [9].

Mechanical Behavior and Lattice Dynamics

Mechanical Properties

Gallium phosphide demonstrates exceptional mechanical rigidity with a Young's modulus of 10.3×1011 dyn/cm2 along the [100] direction and a Poisson ratio of 0.31. The microhardness reaches 9450 N/mm2 (Knoop hardness: 850 kg/mm2), classifying it as 5 on the Mohs hardness scale. Elastic constants at 300 K are:

  • C11 = 14.05×1011 dyn/cm2
  • C12 = 6.20×1011 dyn/cm2
  • C44 = 7.03×1011 dyn/cm2

The bulk modulus (8.82×1011 dyn/cm2) and shear modulus (3.92×1011 dyn/cm2) indicate high resistance to compressive and shear deformations [10] [4].

Acoustic Properties

Acoustic wave propagation exhibits significant anisotropy:

  • Longitudinal waves: 5.83×105 cm/s along [100]
  • Shear waves: 4.12×105 cm/s along [100]
  • Maximum longitudinal velocity: 6.63×105 cm/s along [111]

Table 4: Acoustic Wave Velocities in Gallium Phosphide

Propagation DirectionWave TypeVelocity (105 cm/s)Governing Elastic Constant
[100]Longitudinal5.83C11
[100]Shear4.12C44
[110]Longitudinal6.43(C11+C12+2C44)/2
[110]Shear ()4.12C44
[110]Shear (⊥)3.08(C11-C12)/2
[111]Longitudinal6.63(C11+2C12+4C44)/3
[111]Shear3.46(C11-C12+C44)/3

Lattice Dynamics and Phonon Spectra

Phonon dispersion measurements at 4.2 K reveal zone-edge vibrational modes:

  • Longitudinal optical (LO): 11.3 THz
  • Transverse optical (TO): 10.96 THz
  • Longitudinal acoustic (LA): 7.65 THz
  • Transverse acoustic (TA): 3.16 THz

The large LO-TO splitting (0.34 THz) indicates significant ionic contribution to bonding. Gallium phosphide exhibits a piezoelectric constant of e14 = -0.1 C/m2, enabling strain-mediated polarization responses. Photoelastic constants range between -0.074 to -0.082, indicating moderate stress-induced refractive index changes [10] [7]. Thermal vibrations significantly influence high-temperature phase stability, with the Debye temperature (446 K) marking the onset of classical lattice behavior [4] [10].

Properties

CAS Number

12063-98-8

Product Name

Gallium phosphide

IUPAC Name

gallanylidynephosphane

Molecular Formula

GaP

Molecular Weight

100.7 g/mol

InChI

InChI=1S/Ga.P

InChI Key

HZXMRANICFIONG-UHFFFAOYSA-N

SMILES

P#[Ga]

Synonyms

gallium phosphide

Canonical SMILES

P#[Ga]

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